![molecular formula C22H27NO4 B15080933 Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B15080933.png)
Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate is a synthetic organic compound with the molecular formula C22H27NO4 It is characterized by the presence of a hexyl ester group, a benzoate core, and a 4-methylphenoxyacetylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate typically involves a multi-step process:
Formation of 4-methylphenoxyacetic acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 4-methylphenoxyacetic acid is then acylated with benzoyl chloride to form 4-{[(4-methylphenoxy)acetyl]amino}benzoic acid.
Esterification: Finally, the benzoic acid derivative is esterified with hexanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (basic conditions) or hydrochloric acid (acidic conditions).
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Hydrolysis: 4-{[(4-methylphenoxy)acetyl]amino}benzoic acid and hexanol.
Oxidation: 4-{[(4-carboxyphenoxy)acetyl]amino}benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and acylation reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs that can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate can be compared with other similar compounds, such as:
Hexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate: Similar structure but with a chlorine substituent instead of a methyl group, which may alter its reactivity and biological activity.
Cyclothis compound: Contains a cyclohexyl group instead of a hexyl group, potentially affecting its physical properties and interactions.
Butyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate: Shorter alkyl chain, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H27NO4 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
hexyl 4-[[2-(4-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H27NO4/c1-3-4-5-6-15-26-22(25)18-9-11-19(12-10-18)23-21(24)16-27-20-13-7-17(2)8-14-20/h7-14H,3-6,15-16H2,1-2H3,(H,23,24) |
Clave InChI |
OFPZMOYFZBCAER-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide](/img/structure/B15080854.png)
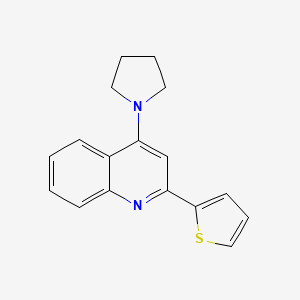
![methyl 4-[(E)-{2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B15080857.png)
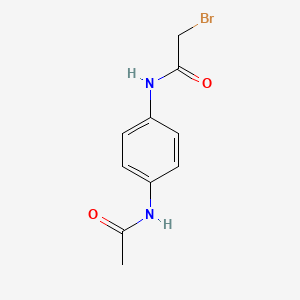
![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide](/img/structure/B15080866.png)
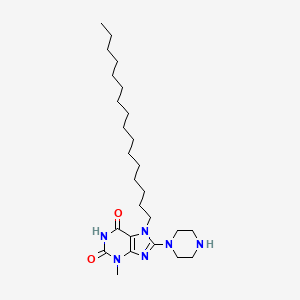
![N'-[(E)-(3-bromophenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B15080887.png)
![ethyl (2E)-7-methyl-5-(3-nitrophenyl)-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15080896.png)
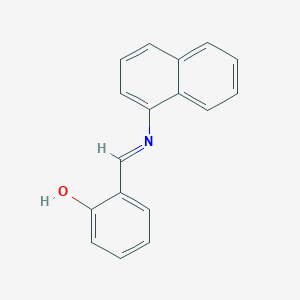
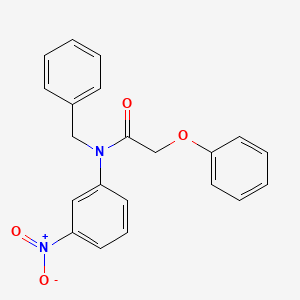

![(4-Nitrophenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B15080913.png)
![Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080930.png)
![2-(4-{(E)-[(4-bromophenyl)imino]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B15080941.png)
